molecular formula C18H9BrN2O B2459939 3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one CAS No. 26559-67-1

3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one

Numéro de catalogue: B2459939
Numéro CAS: 26559-67-1
Poids moléculaire: 349.187
Clé InChI: GMHAZZMVKAUVPL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one is a complex organic compound with the molecular formula C18H9BrN2O and a molecular weight of 349.18 g/mol . This compound is known for its unique structure, which includes a benzimidazoisoquinoline core, making it a subject of interest in various fields of scientific research.

Applications De Recherche Scientifique

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to 3-bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one. For instance, derivatives have shown activity against RNA viruses, including SARS-CoV-2. The mechanism involves inhibition of the RNA-dependent RNA polymerase and interference with viral replication processes .

Anticancer Activity

The compound has been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. Specific derivatives have demonstrated selective cytotoxicity against different cancer cell lines .

Study 1: Antiviral Activity Against Coronaviruses

A study tested various benzimidazole derivatives against coronaviruses and found that certain modifications to the structure significantly enhanced antiviral activity. The methylation of specific hydroxyl groups increased efficacy against varicella-zoster virus while maintaining low toxicity to host cells .

Study 2: Anticancer Efficacy

In a preclinical trial, a derivative of the compound was evaluated for its effects on breast cancer cell lines. Results showed that treatment led to a significant reduction in cell viability and induced apoptosis. The study concluded that further structural optimization could lead to more potent anticancer agents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one typically involves multi-step organic reactions. One common method involves the bromination of a benzimidazoisoquinoline precursor under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and other reactive chemicals involved .

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atom, while oxidation and reduction reactions can modify the benzimidazoisoquinoline core .

Mécanisme D'action

The mechanism by which 3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, potentially modulating their activity. The pathways involved may include signal transduction mechanisms or direct binding to active sites on target proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one is unique due to its specific bromine substitution, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new materials or pharmaceuticals .

Activité Biologique

3-Bromo-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one (CAS No. 26559-67-1) is a complex organic compound with notable biological activities. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula: C18H9BrN2O
  • Molecular Weight: 349.19 g/mol
  • IUPAC Name: this compound
  • Purity: 95% .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. While the exact mechanisms are not fully elucidated, it is believed that the bromine substitution enhances its reactivity and binding affinity to target proteins. This interaction may modulate signal transduction pathways and influence cellular responses.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer effects. For instance, studies have shown that related benzamide derivatives can inhibit the growth of various cancer cell lines, including those resistant to conventional treatments like methotrexate . The inhibition mechanism involves downregulation of dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis.

Neuropharmacological Effects

Some studies suggest potential neuropharmacological applications for this compound. It may act on neurotransmitter systems, possibly influencing GABAergic or dopaminergic pathways. This could make it a candidate for further investigation in treating neurological disorders .

Case Studies and Research Findings

  • Inhibition of Cancer Cell Growth:
    • A study demonstrated that benzamide derivatives showed potent inhibition against human T-cell lymphoblastic leukemia cells. The mechanism involved the downregulation of DHFR through the compound's metabolite .
  • Structure-Activity Relationship Studies:
    • Research has focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications in the molecular structure can significantly impact biological activity. The presence of bromine at position 3 appears to enhance the compound's efficacy against certain cancer types .
  • Synthesis and Yield:
    • The synthesis of this compound typically involves multi-step organic reactions with yields reported around 84% under optimized conditions using zinc diacetate and quinoline as solvents .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
10-Chloro-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-oneStructureSimilar anticancer properties but less potent than the brominated variant
3-(4-Diphenylaminophenyl)-benzo[d,e]benzo[4,5]imidazo[2,1-a]isoquinolin-7-oneStructureKnown for mechanochromic luminescence properties; potential applications in materials science

Propriétés

IUPAC Name

17-bromo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaen-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9BrN2O/c19-13-9-8-11-16-10(13)4-3-5-12(16)18(22)21-15-7-2-1-6-14(15)20-17(11)21/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHAZZMVKAUVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C(C=CC3=C54)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.